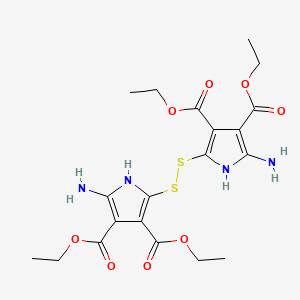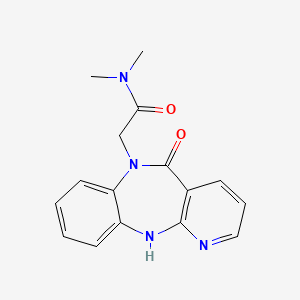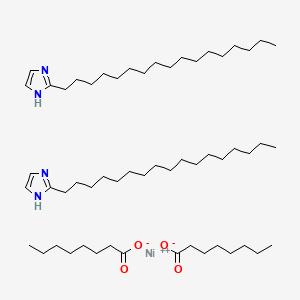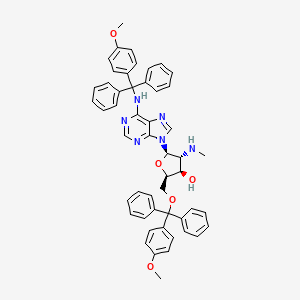
1H-Pyrrole-3,4-dicarboxylic acid, 2,2'-dithiobis(5-amino-, tetraethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of dicarboxylic acid and dithiobis(5-amino) groups further enhances its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through the Paal-Knorr synthesis, followed by the introduction of carboxylic acid groups via oxidation reactions. The dithiobis(5-amino) groups are then incorporated through nucleophilic substitution reactions, and finally, the esterification process is carried out to obtain the tetraethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The final product is purified through techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(5-amino) groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiobis(5-amino) groups can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,5-dicarboxylic acid
- 1H-Pyrrole-2,3-dicarboxylic acid
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dicarboxylic acid and dithiobis(5-amino) groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
38187-04-1 |
|---|---|
Fórmula molecular |
C20H26N4O8S2 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
diethyl 2-amino-5-[[5-amino-3,4-bis(ethoxycarbonyl)-1H-pyrrol-2-yl]disulfanyl]-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H26N4O8S2/c1-5-29-17(25)9-11(19(27)31-7-3)15(23-13(9)21)33-34-16-12(20(28)32-8-4)10(14(22)24-16)18(26)30-6-2/h23-24H,5-8,21-22H2,1-4H3 |
Clave InChI |
DVIVZYXVJSOTBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)SSC2=C(C(=C(N2)N)C(=O)OCC)C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)








![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

